molecular formula C19H16BrCl2N3O3 B15082592 N-[2-[(2E)-2-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dichlorobenzamide

N-[2-[(2E)-2-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dichlorobenzamide

Cat. No.: B15082592
M. Wt: 485.2 g/mol
InChI Key: HQPHPOMZQWNGAK-YSURURNPSA-N
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Description

N-[2-[(2E)-2-[(5-Bromo-2-prop-2-enoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dichlorobenzamide is a Schiff base derivative characterized by a hydrazine-linked benzamide scaffold. The molecule features a 5-bromo-2-prop-2-enoxyphenyl group, which introduces both electron-withdrawing (bromo) and electron-donating (allyloxy) substituents, and a 3,4-dichlorobenzamide moiety.

Properties

Molecular Formula

C19H16BrCl2N3O3

Molecular Weight

485.2 g/mol

IUPAC Name

N-[2-[(2E)-2-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dichlorobenzamide

InChI

InChI=1S/C19H16BrCl2N3O3/c1-2-7-28-17-6-4-14(20)8-13(17)10-24-25-18(26)11-23-19(27)12-3-5-15(21)16(22)9-12/h2-6,8-10H,1,7,11H2,(H,23,27)(H,25,26)/b24-10+

InChI Key

HQPHPOMZQWNGAK-YSURURNPSA-N

Isomeric SMILES

C=CCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C=CCOC1=C(C=C(C=C1)Br)C=NNC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2E)-2-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dichlorobenzamide typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include bromine, prop-2-enol, and hydrazine derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2E)-2-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dichlorobenzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, hydroxide ions

    Electrophiles: Halogens, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-[(2E)-2-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dichlorobenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-[(2E)-2-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Key Analogues

Compound Name Phenyl Substituents Benzamide Substituents Key Structural Features Reference
N-[2-[(2E)-2-[(5-Bromo-2-prop-2-enoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dichlorobenzamide 5-Bromo, 2-allyloxy 3,4-Dichloro Allyloxy group, trans conformation Target
N-(2-{(2E)-2-[2-(Benzyloxy)-5-bromobenzylidene]hydrazino}-2-oxoethyl)-3,4-dichlorobenzamide 5-Bromo, 2-benzyloxy 3,4-Dichloro Benzyloxy (bulkier substituent)
N′-[(E)-(5-Bromo-2-hydroxyphenyl)(phenyl)methylidene]-4-chlorobenzohydrazide 5-Bromo, 2-hydroxy 4-Chloro Intramolecular O–H⋯N hydrogen bonding
N′-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-([4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl)acetohydrazide 5-Bromo, 2-methoxy Triazole-sulfanyl Methoxy group, sulfur-containing sidechain
  • Electron Effects : The allyloxy group in the target compound (electron-donating via resonance) contrasts with benzyloxy (), methoxy (), and hydroxy () groups. These substituents influence the electron density of the Schiff base, affecting metal coordination and redox activity .
  • Steric Effects : The allyloxy group’s smaller size compared to benzyloxy () may enhance molecular flexibility and interaction with biological targets.

Electronic Structure and Metal Coordination

  • Halogen atoms (Br, Cl) enhance electrophilicity, favoring interactions with nucleophilic residues in enzymes or metal ions.

Biological Activity

N-[2-[(2E)-2-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dichlorobenzamide is a complex organic compound that has gained attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H16BrCl2N3O3, with a molecular weight of 485.2 g/mol. The compound features a unique arrangement of functional groups that contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC19H16BrCl2N3O3
Molecular Weight485.2 g/mol
IUPAC NameThis compound
InChIInChI=1S/C19H16BrCl2N3O3/c1-...
InChI KeyHQPHPOMZQWNGAK-YSURURNPSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to modulate the activity of enzymes and receptors through binding interactions, leading to downstream effects that can influence cellular processes such as proliferation, apoptosis, and inflammation.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular metabolism.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, impacting signaling pathways related to cell growth and survival.
  • Antioxidant Activity : The presence of bromine and chlorine atoms might enhance its ability to scavenge free radicals, contributing to protective effects against oxidative stress.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Anticancer Activity : Studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells through the activation of caspase pathways.
    • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells (IC50 = 12 µM) .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro and in vivo models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
    • Research Finding : An experimental model of arthritis treated with this compound exhibited reduced paw swelling and decreased levels of inflammatory mediators compared to control groups .
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infectious disease research.

Comparative Analysis

To better understand the uniqueness and efficacy of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityReference
N-(4-Bromo-phenyl)-2-chloro-benzamideAnticancer
N-(5-Bromo-1,3-benzodioxol-4-yl)methylideneamineAntimicrobial

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